molecular formula C11H17N B2730639 N-(2,6-dimethylphenyl)-N-propylamine CAS No. 826-99-3

N-(2,6-dimethylphenyl)-N-propylamine

Cat. No. B2730639
CAS RN: 826-99-3
M. Wt: 163.264
InChI Key: JTYPATHQWVWUDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of “levobupivacaine hydrochloride” starts with “(R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide” as the initial material. This is then subjected to chiral separation using “l-(–)-dibenzoyl tartaric acid”, followed by substitution and a salting reaction . Another example is the synthesis of “N-(2,6-Dimethylphenyl)-acetamide” from “2,6-dimethyl aniline” and acetic anhydride in glacial acetic acid .

Scientific Research Applications

Polymerization Catalysts

2,6-Lutidine derivatives have been utilized as catalysts or components in catalytic systems for the polymerization of specific monomers. For instance, the oxidative polymerization of 2,6-dimethylphenol was catalyzed by copper-mixed amine systems, including derivatives of 2,6-lutidine, demonstrating the compound's utility in producing polymers with specific molecular weights and properties (Li, 1995).

Material Synthesis and Characterization

In materials science, derivatives of N-(2,6-dimethylphenyl)-N-propylamine have been synthesized for applications in optoelectronic devices. Novel triarylamine derivatives with dimethylamino substituents were prepared, showcasing high coloration efficiency and electrochemical stability when introduced into electrochromic devices. This highlights the compound's relevance in developing advanced materials for electronic applications (Wu, Lin, & Liou, 2019).

Anticancer Research

In the medical field, specific derivatives of N-(2,6-dimethylphenyl)-N-propylamine have shown potential as anticancer agents. Rhenium(I) complexes with ligands derived from N-(2,6-dimethylphenyl)-N-propylamine exhibited promising in vitro anticancer activity and were subject to biodistribution studies to evaluate their potential in vivo applications. These complexes demonstrated the ability to circumvent cisplatin resistance, offering new avenues for cancer therapy (Knopf et al., 2017).

Analytical Chemistry Applications

Analytical methods have been developed for the quantification of substances using derivatives of N-(2,6-dimethylphenyl)-N-propylamine. For example, 3-(dimethylamino)-1-propylamine has been employed as a versatile reagent for removing byproducts in carbohydrate chemistry, indicating its utility in refining analytical procedures and enhancing the purity of chemical samples (Andersen, Heuckendorff, & Jensen, 2015).

Environmental Chemistry

The compound's derivatives have also been studied for their environmental impact, particularly in water treatment processes. Photocatalytic oxidation of pollutants, such as the fungicide metalaxyl, in water using TiO2 has been explored, with N-(2,6-dimethylphenyl)-N-propylamine derivatives serving as model compounds for understanding the degradation pathways and kinetics of environmental contaminants (Topalov, Molnár-Gábor, & Csanádi, 1999).

Future Directions

Future directions for the study of “N-(2,6-dimethylphenyl)-N-propylamine” and related compounds could involve the development of new synthesis methods, the exploration of their potential applications in various fields, and the investigation of their mechanisms of action .

properties

IUPAC Name

2,6-dimethyl-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7,12H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYPATHQWVWUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-N-propylamine

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